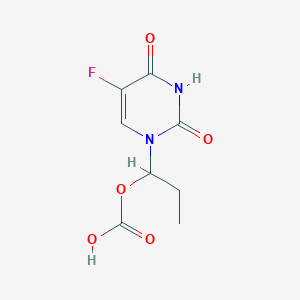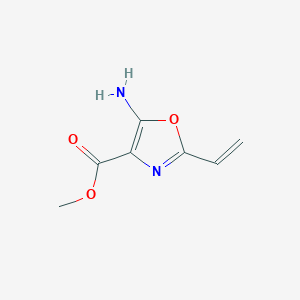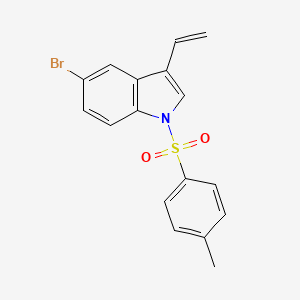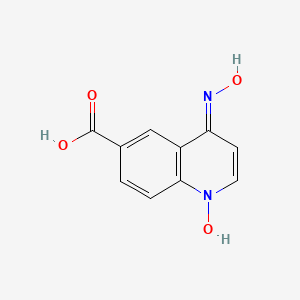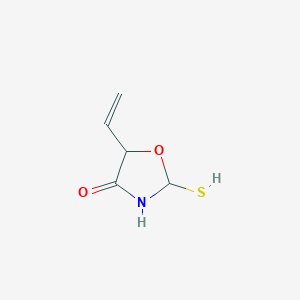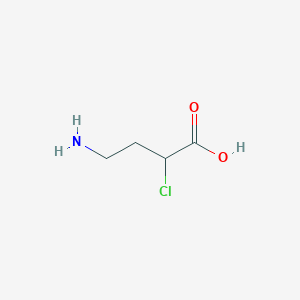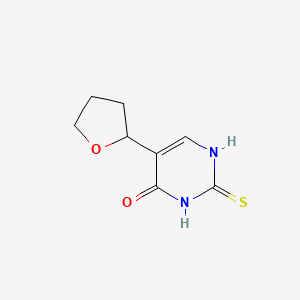![molecular formula C18H18Cl2F2N2 B12916545 (3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820983-96-8](/img/structure/B12916545.png)
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-chloro-4-fluorobenzyl groups. It has gained significant attention due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, aprotic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
Applications De Recherche Scientifique
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-chlorobenzyl)pyrrolidin-3-amine
- N,N-Bis(4-fluorobenzyl)pyrrolidin-3-amine
- N,N-Bis(2-chloro-4-fluorobenzyl)piperidin-3-amine
Uniqueness
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
820983-96-8 |
|---|---|
Formule moléculaire |
C18H18Cl2F2N2 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H18Cl2F2N2/c19-17-7-14(21)3-1-12(17)10-24(16-5-6-23-9-16)11-13-2-4-15(22)8-18(13)20/h1-4,7-8,16,23H,5-6,9-11H2/t16-/m0/s1 |
Clé InChI |
YMNGOMBMDQBZQA-INIZCTEOSA-N |
SMILES isomérique |
C1CNC[C@H]1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
SMILES canonique |
C1CNCC1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



